LY302148
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
182564-47-2 |
|---|---|
Molecular Formula |
C19H23FN4 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-fluoro-3-[1-[2-(1-methylpyrazol-4-yl)ethyl]piperidin-4-yl]-1H-indole |
InChI |
InChI=1S/C19H23FN4/c1-23-13-14(11-22-23)4-7-24-8-5-15(6-9-24)18-12-21-19-3-2-16(20)10-17(18)19/h2-3,10-13,15,21H,4-9H2,1H3 |
InChI Key |
RFIDURCIAHBFRJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CCN2CCC(CC2)C3=CNC4=C3C=C(C=C4)F |
Appearance |
Solid powder |
Other CAS No. |
182564-47-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-fluoro-3-(1-(2-(1-methyl-1H-pyrazol-4-yl)ethyl)-4-piperidinyl)-1H-indole LY 302148 LY 302148, monohydrochloride LY-302148 |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action
Selective 5-HT1F Receptor Agonism Research
Research into LY 302148 has primarily focused on its interaction with the 5-HT1F receptor, a subtype of serotonin (B10506) receptors. This interaction is key to understanding its therapeutic potential.
Receptor Binding Affinity and Selectivity Studies
Studies have demonstrated that LY 302148 exhibits high affinity and selectivity for the 5-HT1F receptor. In vitro binding studies have shown a significantly higher affinity for the 5-HT1F receptor compared to other 5-HT1 receptor subtypes, such as 5-HT1A, 5-HT1B, and 5-HT1D receptors. nih.govnih.gov For instance, binding studies have reported a Kᵢ value of 2.21 nM at the 5-HT1F receptor, with significantly higher Kᵢ values (1043 nM and 1357 nM) at the 5-HT1B and 5-HT1D receptors, respectively, indicating a selectivity ratio greater than 470-fold for 5-HT1F over 5-HT1B and 5-HT1D receptors. nih.gov This high selectivity is a distinguishing feature of LY 302148 compared to other antimigraine compounds like triptans, which have affinity for multiple 5-HT1 receptor subtypes, including the vasoconstrictive 5-HT1B receptor. nih.govd-nb.info Furthermore, LY 302148 has not shown significant affinity across a panel of monoaminergic receptor subtypes that regulate vascular tone. nih.gov
Data on the binding affinity of LY 302148 and other compounds to 5-HT1F and other receptors highlight its selective profile:
| Compound | 5-HT1F Kᵢ (nM) | 5-HT1A Kᵢ (nM) | 5-HT1B Kᵢ (nM) | 5-HT1D Kᵢ (nM) | Selectivity Ratio (5-HT1B/1D vs 5-HT1F) |
| LY 302148 | 2.21 nih.gov | >450x lower affinity than 5-HT1F nih.gov | 1043 nih.gov | 1357 nih.gov | >470-fold nih.gov |
| Sumatriptan (B127528) | - | - | High affinity nih.gov | High affinity nih.gov | Lower selectivity than LY 302148 nih.gov |
| LY334370 | 0.006 tocris.com | 0.53 tocris.com | 0.55 tocris.com | 0.56 tocris.com | >80-fold tocris.com |
(Note: Kᵢ values represent the inhibition constant, where a lower value indicates higher binding affinity. Selectivity ratio is approximate based on reported affinities.)
Functional Characterization of Receptor Activation
Functional studies have characterized LY 302148 as a potent agonist at the 5-HT1F receptor. Activation of 5-HT1F receptors is known to be negatively coupled to adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. d-nb.info Some data also suggest that stimulation of these receptors can induce phosphoinositide phospholipase C activation. d-nb.info Studies have shown that LY 302148's functional potency to inhibit cAMP increase through 5-HT1B receptor activation positively correlated with the potency of compounds to contract human coronary arteries, while LY 302148 itself did not induce contractions in isolated human arteries. nih.gov This lack of vasoconstrictor activity, in contrast to triptans like sumatriptan, is a crucial functional distinction attributed to its selective 5-HT1F agonism and low affinity for 5-HT1B receptors. d-nb.infonih.gov
Downstream Signaling Pathway Modulation Investigations
The activation of 5-HT1F receptors by LY 302148 triggers a cascade of downstream signaling events that contribute to its pharmacological effects.
G-Protein Coupling and Activation Studies (e.g., Gαi/0 protein interactions)
5-HT1F receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/0 family of G proteins. d-nb.infomdpi.com Upon agonist binding, the receptor undergoes conformational changes that facilitate the interaction with and activation of Gαi/0 proteins. nih.govnih.govbiorxiv.org This coupling leads to the inhibition of adenylyl cyclase activity, resulting in decreased production of cAMP. d-nb.infomdpi.com The Gαi/0 pathway is a common signaling cascade for inhibitory GPCRs and plays a role in modulating neuronal activity and neurotransmitter release. mdpi.com
Inhibition of Neurogenic Inflammation Pathways (e.g., dural plasma protein extravasation)
A significant mechanism of action for LY 302148 involves the inhibition of neurogenic inflammation, particularly in the dura mater. Neurogenic inflammation in the dura, characterized by plasma protein extravasation (PPE), is implicated in the pathophysiology of migraine. d-nb.infoe-century.usnih.govnih.gov Studies in animal models have shown that LY 302148 can decrease dural plasma protein extravasation induced by stimulation of the trigeminal ganglion. nih.govd-nb.info This effect is thought to be mediated through the activation of 5-HT1F receptors located on trigeminal neurons. d-nb.inforesearchgate.net The inhibition of PPE suggests that LY 302148 can modulate the release of vasoactive peptides from activated trigeminal afferents, thereby reducing the inflammatory response in the meninges. researchgate.net The potency of LY 302148 in inhibiting neurogenic dural inflammation has been demonstrated in vivo. nih.gov
Modulation of Neuropeptide Release (e.g., CGRP release)
Activation of 5-HT1F receptors by LY 302148 can modulate the release of neuropeptides, particularly calcitonin gene-related peptide (CGRP). CGRP is a key neuropeptide involved in the pathophysiology of migraine, contributing to vasodilation and the transmission of pain signals within the trigeminovascular system. damanhealth.aecda-amc.cafrontiersin.org While direct studies specifically detailing LY 302148's effect on CGRP release were not extensively found in the provided context, selective 5-HT1F receptor agonists are understood to exert their effects, in part, by inhibiting the release of pronociceptive neuropeptides like CGRP from trigeminal nerve terminals. researchgate.net This inhibition of CGRP release contributes to the attenuation of neurogenic inflammation and the reduction of neuronal activation in the trigeminal nucleus caudalis, a central relay for trigeminal pain signals. researchgate.net
Influence on Neuronal Activity (e.g., trigeminal nucleus caudalis, c-fos expression)
Studies investigating the effects of 5-HT1F receptor agonists, including LY 302148, have explored their influence on neuronal activity, particularly within the trigeminal system. The trigeminal nucleus caudalis (TNC) is a key relay center for processing nociceptive (pain) signals from the head and face, and its activation is implicated in conditions like migraine. wikipedia.orgwikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgpharmakb.comtocris.com The expression of the immediate early gene c-fos is commonly used as a marker of neuronal activation in the TNC. wikipedia.orgwikipedia.orgwikidata.orgguidetopharmacology.orgpharmakb.comtocris.com
Preclinical studies have demonstrated that activation of 5-HT1F receptors can modulate neuronal activity in the trigeminal system. For instance, the selective 5-HT1F receptor agonist LY334370 was shown to significantly inhibit the activation of second-order neurons in the trigeminal nucleus caudalis induced by electrical stimulation of the dura mater in anesthetized rats. fishersci.ca This suggests a central mechanism by which 5-HT1F agonists may block the transmission of nociceptive impulses within the TNC. fishersci.ca Furthermore, 5-HT1F agonists have been observed to decrease c-fos activity within the trigeminal nucleus, thereby reducing the level of synaptic activation. fishersci.cawikipedia.org A study comparing sumatriptan (a 5-HT1B/1D agonist) and the 5-HT1F receptor agonist LY344864 showed that both compounds decreased capsaicin-induced neuronal activation in the trigeminal nucleus caudalis, with LY344864 acting through 5-HT1F receptors. wikipedia.org
While specific detailed data on LY 302148's direct effect on c-fos expression in the TNC is not as extensively reported as for some other 5-HT1F agonists like lasmiditan (B1674530) or LY334370 in the immediately available literature, its classification and inclusion in studies alongside these compounds investigating effects on trigeminal activation and dural plasma protein extravasation suggest a shared mechanism of action within this class of receptors. wikipedia.orgnih.gov The ability of LY 302148 to inhibit dural plasma protein extravasation, a marker of neurogenic inflammation in the trigeminal system, further supports its influence on trigeminal pathway activation. wikipedia.orgnih.gov
Comparative Molecular Pharmacology with Other 5-HT1 Receptor Agonists in Preclinical Settings
The molecular pharmacology of LY 302148 has been investigated in comparison to other agonists targeting 5-HT1 receptor subtypes in preclinical settings. These comparisons are crucial for understanding the selectivity and potential therapeutic advantages of LY 302148.
One key aspect of comparative pharmacology is the binding affinity and functional potency at different receptor subtypes. LY 302148 has been evaluated in assays such as the human 5-HT1F receptor-stimulated [35S]GTPγS binding assay, which measures the ability of a compound to activate the receptor and initiate intracellular signaling. nih.gov In such studies, LY 302148 was investigated for its potency and efficacy alongside other compounds, including other 5-HT1F receptor ligands like LY334370 and LY306258, as well as 5-HT1B/1D receptor agonists like naratriptan, sumatriptan, zolmitriptan, and rizatriptan. nih.gov
A statistically significant correlation has been observed between the potency of compounds in stimulating [35S]GTPγS binding at the human 5-HT1F receptor and their potency in inhibiting trigeminal nerve-stimulated dural plasma protein extravasation in guinea pigs. nih.gov This correlation supports the notion that activation of 5-HT1F receptors is a relevant mechanism for inhibiting trigeminal activation in vivo. nih.gov
While detailed comparative binding profiles of LY 302148 across the entire 5-HT receptor family were not exhaustively detailed in the provided snippets, studies on related selective 5-HT1F agonists like lasmiditan highlight the goal of achieving high affinity and selectivity for the 5-HT1F receptor compared to other 5-HT1 subtypes, particularly 5-HT1B receptors, which are associated with vasoconstriction. wikipedia.orgwikipedia.orgmims.com The development of selective 5-HT1F agonists (ditans) aimed to provide effective antimigraine treatments without the vasoconstrictor effects seen with some triptans that activate 5-HT1B receptors. wikipedia.org
Preclinical models of neurogenic dural inflammation, often assessed by measuring plasma protein extravasation, have been used to compare the in vivo efficacy of different 5-HT1 receptor agonists. wikipedia.orgnih.gov LY 302148, along with other 5-HT1F agonists and 5-HT1B/1D agonists, has been tested in such models, demonstrating the ability to inhibit dural plasma protein extravasation. wikipedia.org
The following table summarizes some comparative data from a study investigating the potency of various compounds, including LY 302148, in stimulating human 5-HT1F receptor-mediated [35S]GTPγS binding:
| Compound | pEC50 at Human 5-HT1F Receptor ([35S]GTPγS binding) |
| LY334370 | 8.67 ± 0.03 |
| LY302148 | 7.90 ± 0.08 |
| LY306258 | 7.65 ± 0.06 |
| Sumatriptan | 7.45 ± 0.05 |
| Zolmitriptan | 7.68 ± 0.04 |
| Naratriptan | 7.45 ± 0.07 |
| Rizatriptan | 7.81 ± 0.06 |
| Dihydroergotamine | 7.71 ± 0.08 |
| 5-HT | 8.42 ± 0.04 |
| 5-Carboxamidotryptamine | 7.04 ± 0.07 |
| GR127935 | (Inhibited binding with Ki of 39.6 ± 9.5 nM) |
Data derived from a human 5-HT1F receptor-stimulated [35S]GTPγS binding assay. pEC50 values represent the negative logarithm of the half maximal effective concentration. nih.gov
This data indicates that LY 302148 demonstrates potent agonist activity at the human 5-HT1F receptor, comparable to or exceeding that of several established triptans in this specific functional assay. nih.gov The comparative pharmacological profile of LY 302148 within the 5-HT1 receptor family underscores its potential as a selective modulator of 5-HT1F receptor-mediated pathways.
Preclinical Efficacy Investigations
In Vivo Animal Model Studies for Disease Pathophysiology
Investigations in Other Relevant Animal Models
Preclinical investigations into LY 302148 have extended to various animal models beyond those specifically designed for migraine. One area of study has involved assessing its effects in models related to neurogenic dural inflammation. In a guinea pig model of neurogenic dural inflammation, LY302148 was among several 5-HT1 receptor agonists tested for their ability to inhibit dural plasma protein extravasation after intravenous administration. The results indicated that this compound, along with other compounds like LY306258 and LY334370, inhibited this process. d-nb.info
Efficacy Studies in Specific Preclinical Disease Models (e.g., Migraine Models)
LY 302148 has been specifically investigated in preclinical models relevant to migraine. Its potential for use in migraine research has been noted. medchemexpress.com Studies have utilized models such as electrical stimulation of the trigeminal ganglion in guinea pigs to assess the efficacy of compounds in inhibiting the increase in plasma protein extravasation in the dura mater. LY-302148, along with LY-306258 and LY-344864, demonstrated the ability to suppress this increase induced by electrical stimulation of the trigeminal ganglion in guinea pigs. sciencejournals.ru
Another preclinical approach to studying migraine involves models of trigeminal activation, such as electrical stimulation of the superior sagittal sinus or trigeminal ganglion, and chemical stimulation using substances like nitroglycerin (NTG). mdpi.comelifesciences.org While the provided search results specifically mention other 5-HT1F receptor agonists like lasmiditan (B1674530) and LY334370 in the context of these models, highlighting their effectiveness in inhibiting neuronal activation in the trigeminal nucleus caudalis and modulating CGRP release, this compound's activity as a 5-HT1F receptor agonist suggests its relevance to these pathways as well. d-nb.inforesearchgate.net The inhibition of CGRP release from structures like the dura mater, trigeminal ganglion, and trigeminal nucleus caudalis is considered a potential mechanism for the efficacy of such treatments. d-nb.info
Preclinical models of migraine aim to simulate aspects of the condition, although it is important to note the inherent differences between animal models and human migraine. nih.gov Despite these limitations, these models serve as crucial tools for understanding the mechanisms of action of potential migraine treatments and identifying new pathophysiological pathways. d-nb.info
Summary of Preclinical Findings in Migraine Models
| Model | Animal Species | Key Finding |
| Neurogenic Dural Inflammation (Extravasation) | Guinea Pig | Inhibited dural plasma protein extravasation. d-nb.infosciencejournals.ru |
| Trigeminal Ganglion Stimulation | Guinea Pig | Suppressed increased plasma protein extravasation in dura mater. sciencejournals.ru |
Note: This table is intended to be interactive in a digital format, allowing for potential sorting and filtering of data.
Research on Mechanisms of Acquired Preclinical Resistance to Ly 302148
Identification of Resistance Pathways in Preclinical Models
In preclinical investigations, several key pathways have been identified as mediators of acquired resistance to LY302148. One of the prominent mechanisms involves the upregulation of ATP-binding cassette (ABC) transporters, particularly ABCB1 (also known as P-glycoprotein or MDR1). In preclinical models of colorectal cancer, overexpression of ABCB1 has been shown to confer resistance to this compound. nih.govnih.gov This transporter functions as a drug efflux pump, actively removing the compound from cancer cells and thereby reducing its intracellular concentration and therapeutic effect. nih.gov
Another critical resistance pathway is the activation of the WNT/β-catenin signaling cascade. nih.govnih.govmdpi.com In colorectal cancer cell lines harboring PIK3CA mutations, the activation of WNT/β-catenin signaling has been demonstrated to induce resistance to this compound. nih.govnih.gov This suggests that cancer cells can bypass the inhibitory effects of this compound on the PI3K/mTOR pathway by activating alternative pro-survival signals.
Furthermore, alterations in cellular metabolism, specifically purine metabolism, have been implicated in the development of resistance. nih.govnorthwestern.edu Preclinical studies in small-cell lung cancer models have indicated that high levels of purine-related metabolites are associated with resistance to PI3K pathway inhibitors. nih.gov This metabolic reprogramming may provide cancer cells with the necessary building blocks for proliferation and survival, even in the presence of targeted therapy.
Cellular and Molecular Adaptations Leading to Diminished Response in Preclinical Systems
The development of resistance to this compound in preclinical systems is accompanied by distinct cellular and molecular adaptations. A primary adaptation is the increased expression of the ABCB1 transporter at the cellular level. nih.gov Studies have shown that treatment with this compound can lead to an upregulation of ABCB1 expression in drug-resistant colorectal cancer cell lines. nih.gov This increase in transporter protein allows the cancer cells to more efficiently pump the drug out, leading to a diminished intracellular concentration and reduced target engagement.
At the molecular level, the activation of the WNT/β-catenin pathway involves the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator to promote the expression of genes involved in cell proliferation and survival. aacrjournals.org In the context of this compound resistance, a specific frameshift mutation in the transcription factor TCF7 has been identified in colorectal cancer cells, leading to the constitutive activation of WNT signaling. nih.gov This genetic alteration represents a key molecular adaptation that enables cancer cells to circumvent the therapeutic pressure exerted by this compound.
Investigation of Gene Expression and Signaling Changes Associated with Preclinical Resistance
Investigations into gene expression and signaling changes in preclinical models of this compound resistance have provided further insights into the underlying mechanisms. In colorectal cancer cells resistant to this compound, an increased expression of the ABCB1 gene has been observed. nih.gov This upregulation at the genetic level translates to the increased protein expression of the ABCB1 transporter, contributing to the drug efflux phenotype.
Signaling pathway analysis in resistant colorectal cancer models has revealed a sustained or even upregulated phosphorylation of components of the PI3K/mTOR pathway, despite the presence of this compound. nih.gov This paradoxical finding suggests that the activation of the WNT/β-catenin pathway can lead to a feedback loop that maintains the activity of the very pathway that this compound is designed to inhibit. Specifically, resistant cells show high levels of active glycogen synthase kinase 3-beta (GSK3β), a key regulator of both the WNT and PI3K/mTOR pathways. nih.gov
Phenotypic Characterization of Resistant Preclinical Models
Preclinical models with acquired resistance to this compound exhibit distinct phenotypic characteristics. A hallmark of resistance is a reduced sensitivity to the cytotoxic and anti-proliferative effects of the drug. This is often quantified by an increase in the half-maximal inhibitory concentration (IC50) value.
In colorectal cancer cell lines, resistance to this compound is phenotypically characterized by the ability of the cells to maintain proliferation and viability at drug concentrations that are toxic to their sensitive counterparts. nih.gov Furthermore, the overexpression of ABCB1 in these cells leads to a multidrug resistance phenotype, where the cells also exhibit cross-resistance to other chemotherapeutic agents that are substrates of this transporter. nih.gov
Preclinical Combination Therapy Strategies Involving Ly 302148
Rationale for Combination Approaches in Preclinical Contexts
The primary rationale for exploring combination therapies with LY302148 in preclinical settings is to achieve synergistic or additive antitumor effects by targeting multiple, often complementary, signaling pathways involved in cancer cell proliferation and survival. aacrjournals.orgnih.govaacrjournals.org Dysregulation of the CDK4/6-cyclin D-retinoblastoma (Rb) pathway is a frequent event in many cancers, making it a key therapeutic target. nih.govharvard.edu However, cancer cells can often develop resistance to single-agent therapies through the activation of alternative signaling pathways. nih.gov Combining this compound with other agents is hypothesized to create a more comprehensive blockade of tumor growth and survival mechanisms.
Preclinical studies have provided the rationale for combining this compound with a variety of agents:
Chemotherapeutic Agents: The combination with cytotoxic drugs like gemcitabine (B846) and doxorubicin (B1662922) is based on the premise of attacking cancer cells through different mechanisms of action. nih.govnih.gov While this compound induces cell cycle arrest, chemotherapies often target rapidly dividing cells, suggesting a potential for enhanced efficacy. nih.gov
Endocrine Therapies: In hormone receptor-positive (HR+) breast cancer models, the combination of this compound with endocrine therapies such as fulvestrant (B1683766) or tamoxifen (B1202) is supported by the interplay between estrogen signaling and the cell cycle machinery. aacrjournals.orgnih.gov The cyclin D-CDK complex is activated downstream of estrogen signaling, making a dual blockade a rational approach to elicit a more profound antitumor response. aacrjournals.orgresearchgate.net
Targeted Therapies: Combining this compound with HER2-targeted therapies like trastuzumab in HER2-positive breast cancer models is aimed at simultaneously inhibiting two key drivers of cancer cell proliferation. aacrjournals.org Similarly, combinations with inhibitors of pathways like PI3K/AKT/mTOR are being investigated to overcome resistance. nih.gov
Other Agents: Preclinical rationale also extends to combining this compound with agents like pemetrexed (B1662193) and ramucirumab (B1574800) in non-small cell lung cancer (NSCLC) models, where additive benefits have been suggested. aacrjournals.org The combination with the antidepressant desipramine (B1205290) has also been explored, showing potential synergistic effects in colorectal cancer models. nih.gov
Evaluation of Synergistic or Additive Effects in Preclinical Models
A significant body of preclinical evidence has demonstrated synergistic or additive effects when this compound is combined with other anticancer agents in various cancer models.
In preclinical models of osteosarcoma, the combination of abemaciclib (B560072) and doxorubicin was found to be synergistic in abemaciclib-sensitive cell lines, leading to greater efficacy in inhibiting tumor growth than doxorubicin alone. nih.gov Similarly, in hormone receptor-positive (HR+)/HER2- breast cancer cell lines, the combination of abemaciclib with antiestrogens resulted in synergistic effects, leading to decreased phosphorylation of the retinoblastoma (Rb) protein and increased cell cycle arrest. nih.gov
Preclinical studies in breast cancer have extensively evaluated the synergistic potential of this compound. In ER+/HER2- models, the combination with hormonal blockade was therapeutically synergistic. aacrjournals.org In HER2-amplified breast cancer models, combining this compound with trastuzumab, and in a triple combination with tamoxifen, induced significant tumor regressions, even in trastuzumab-resistant models. aacrjournals.org
The combination of this compound with gemcitabine in Calu-6 xenografts enhanced in vivo antitumor activity. nih.gov In KRAS-mutant non-small cell lung cancer (NSCLC) models, potential additivity was observed when this compound was combined with agents such as pemetrexed or gemcitabine. aacrjournals.org Furthermore, a synergistic antitumor effect was observed with the combination of a lower dose of abemaciclib and desipramine in a xenograft colon tumor model. nih.gov
| Combination Agent | Cancer Model | Observed Effect | Reference |
| Doxorubicin | Osteosarcoma | Synergistic | nih.gov |
| Fulvestrant/Tamoxifen | HR+ Breast Cancer | Synergistic | aacrjournals.orgnih.gov |
| Trastuzumab | HER2+ Breast Cancer | Synergistic | aacrjournals.org |
| Gemcitabine | Lung Cancer (Calu-6) | Additive/Enhanced Activity | nih.gov |
| Pemetrexed | NSCLC (KRAS-mutant) | Additive | aacrjournals.org |
| Desipramine | Colon Cancer | Synergistic | nih.gov |
Impact on Resistance Development in Preclinical Combination Regimens
A critical aspect of preclinical combination studies is to assess the potential to prevent or delay the onset of therapeutic resistance. While single-agent therapies are often limited by the development of acquired resistance, combination strategies aim to counteract this by targeting multiple cellular pathways simultaneously.
Preclinical studies suggest that combination therapies involving this compound can impact resistance development. For instance, in palbociclib-resistant breast cancer cell models, some studies have reported cross-resistance to other CDK4/6 inhibitors, including abemaciclib. nih.gov However, other preclinical findings suggest that switching to abemaciclib after the development of resistance to other CDK4/6 inhibitors could still provide a clinical benefit. nih.govnih.gov
One study demonstrated that acquired resistance to abemaciclib in breast cancer cells was associated with an increase in metastatic potential and deregulation of lysosomal proteins. wustl.edu Encouragingly, the combination of abemaciclib with a lysosomal destabilizer, such as hydroxychloroquine (B89500) (HCQ), was able to resensitize the resistant cells to abemaciclib. wustl.edu This highlights a potential strategy to overcome acquired resistance.
In a preclinical xenograft model of colorectal cancer (colo-205), prolonged treatment with LY2835219 did not result in tumor outgrowth, indicating that acquired resistance did not develop within the treatment period of up to 56 days. nih.gov This suggests that in certain contexts, continuous inhibition of CDK4/6 by this compound may not readily induce resistance.
Optimized Dosing and Scheduling in Preclinical Combination Studies
The optimization of dosing and scheduling is a crucial component of preclinical combination studies to maximize therapeutic efficacy while minimizing potential toxicities. The continuous dosing schedule of this compound, which is possible due to its safety profile, allows for sustained target inhibition. researchgate.netnih.gov
In preclinical xenograft models, various oral dosing schedules for this compound in combination with other agents have been explored. For example, in combination studies with gemcitabine, LY2835219 was administered orally by gavage. nih.gov In breast cancer xenograft models, abemaciclib was administered by oral gavage once-daily for 28 days at doses of 50 or 75 mg/kg. nih.gov
A phase Ib study in non-small cell lung cancer investigated the combination of twice-daily oral abemaciclib (150 mg or 200 mg) with pemetrexed, gemcitabine, or ramucirumab. aacrjournals.org This study aimed to determine the maximum tolerated dose (MTD) for the combination therapies. aacrjournals.org
Pharmacokinetic/pharmacodynamic (PK/PD) modeling based on preclinical data from colo-205 xenografts suggested that sustained, continuous in vivo inhibition of pRb and cell cycle arrest are necessary for robust efficacy, supporting a continuous dosing strategy. nih.gov This modeling helped to establish target plasma concentrations for clinical studies. nih.gov
| Combination Agent | Preclinical Model | This compound Dosing Schedule | Reference |
| Gemcitabine | Calu-6 Xenograft | Oral gavage (dose not specified) | nih.gov |
| Pemetrexed | NSCLC (Phase Ib) | 150 mg or 200 mg orally twice daily | aacrjournals.org |
| Ramucirumab | NSCLC (Phase Ib) | 150 mg or 200 mg orally twice daily | aacrjournals.org |
| Hormonal Blockade | Breast Cancer Xenografts | 50 or 75 mg/kg once daily for 28 days | nih.gov |
Structure Activity Relationship Sar Studies of Ly 302148 and Analogs
Identification of Key Pharmacophoric Elements for 5-HT1F Receptor Agonism
Identification of the crucial structural components responsible for the affinity and efficacy of LY 302148 and related compounds at the 5-HT1F receptor has been a central focus of SAR studies. Early work in the field of 5-HT1F agonists, often drawing comparisons to the triptan class of drugs which primarily target 5-HT1B/1D receptors, revealed that the indole (B1671886) nucleus present in triptans could be replaced by various fused bicyclic systems while retaining or enhancing 5-HT1F activity. Investigations into systems such as indazole, indoline, and 1,2-benzisoxazole (B1199462) as core structures demonstrated their potential to yield potent and selective 5-HT1F receptor ligands researchgate.net.
Beyond the central scaffold, modifications to appended groups have also proven critical. For instance, alterations to the benzoyl moiety within benzamide-based 5-HT1F agonists have been shown to improve selectivity profiles, particularly with regard to the 5-HT1A receptor researchgate.net. Structural studies, including those on more recent selective 5-HT1F agonists like lasmiditan (B1674530), highlight the importance of specific interactions within the receptor binding pocket. The interaction of the trifluorobenzene group of lasmiditan with a specific extended binding pocket (EBP) of the 5-HT1F receptor is considered a key determinant of its high selectivity biorxiv.orgnih.gov. These findings suggest that the precise geometry and electronic features of substituents play a vital role in recognition by the 5-HT1F receptor. The inherent geometries of the molecular templates, rather than solely the hybridization of linking atoms, appear to be significant for 5-HT1F receptor recognition researchgate.net.
Rational Design and Synthesis of Analogs for Enhanced Activity or Selectivity
The insights gained from SAR studies have directly informed the rational design and synthesis of LY 302148 analogs and other selective 5-HT1F agonists. The goal of these efforts is often to enhance potency at the 5-HT1F receptor, improve selectivity over other serotonin (B10506) receptor subtypes (especially those mediating vasoconstriction like 5-HT1B), and optimize pharmacokinetic properties.
The exploration of different bicyclic systems as replacements for the indole core of triptans exemplifies this rational design approach researchgate.net. By synthesizing compounds featuring indazole, indoline, or 1,2-benzisoxazole scaffolds, researchers aimed to identify structures that would preferentially interact with the 5-HT1F receptor. The development of lasmiditan, which possesses a distinct pyridinoyl-piperidine scaffold unlike the indole core of triptans and earlier 5-HT1F agonists such as LY334370, represents a significant step in designing highly selective compounds biorxiv.orgnih.govnih.govnih.gov. This departure in chemical structure underscores a deliberate effort to create a novel class of drugs ("ditans") with a pharmacological profile distinct from triptans, specifically lacking vasoconstrictive activity nih.govnih.govnih.gov.
Synthetic strategies have focused on constructing these diverse core structures and introducing variations in peripheral substituents to probe their impact on receptor binding and functional activity. The iterative process of synthesis and biological evaluation is fundamental to identifying analogs with improved therapeutic potential.
Evaluation of Structural Modifications on Efficacy and Receptor Selectivity
The evaluation of structural modifications involves assessing the binding affinity and functional activity of synthesized analogs at the 5-HT1F receptor and other relevant serotonin receptor subtypes. Binding studies, typically using radioligand displacement assays, provide quantitative measures of a compound's affinity for a particular receptor, often expressed as inhibition constants (Ki) or pKi values. Functional assays, such as those measuring the inhibition of forskolin-stimulated cAMP accumulation (as 5-HT1F receptors are negatively coupled to adenylyl cyclase), assess the compound's ability to activate the receptor and elicit a downstream response researchgate.netd-nb.infopatsnap.com.
Comparisons of binding affinity data for LY 302148 and its analogs, alongside other agonists, illustrate the impact of structural changes on selectivity. For instance, a comparison of pKi values for several compounds at human 5-HT1B, 5-HT1D, and 5-HT1F receptors reveals differences in their binding profiles nih.gov.
| Compound | pKi (5-HT1B) | pKi (5-HT1D) | pKi (5-HT1F) |
| LY302148 | 7.3 | 7.7 | 8.6 |
| LY306258 | 5.8 | 6.1 | 8.0 |
| LY334864 | 6.3 | 6.2 | 8.2 |
| Lasmiditan | < 5.4 | < 5.6 | 8.65 |
Note: Higher pKi values indicate greater binding affinity. Lasmiditan data is approximate based on reported >470-fold selectivity over 5-HT1B/1D and Ki of 2.21 nM for 5-HT1F (pKi ≈ 8.65) nih.govnih.gov.
This data demonstrates that while this compound shows good affinity for 5-HT1F (pKi 8.6), it also possesses significant affinity for 5-HT1B and 5-HT1D receptors (pKi 7.3 and 7.7, respectively) nih.gov. More recent compounds like lasmiditan exhibit significantly higher selectivity for 5-HT1F over 5-HT1B and 5-HT1D, with selectivity ratios greater than 470-fold reported nih.govnih.gov. This enhanced selectivity in newer analogs highlights the success of structural modifications in minimizing activity at vasoconstrictive receptors.
Further evaluation involves assessing the functional consequences of receptor activation in relevant biological systems, such as inhibition of dural plasma protein extravasation in animal models, which is a preclinical measure related to migraine pathophysiology nih.govd-nb.inforesearchgate.netnih.gov. The potency of different 5-HT1F agonists in inhibiting this process has been correlated with their receptor affinity nih.govd-nb.info.
Computational Chemistry Approaches in SAR (e.g., Quantitative Structure-Activity Relationship (QSAR) modeling)
Computational chemistry approaches complement experimental SAR studies by providing theoretical insights into the relationship between chemical structure and biological activity. While explicit detailed QSAR modeling studies specifically on LY 302148 were not extensively highlighted in the search results, structural biology techniques such as cryo-electron microscopy have been employed to determine the three-dimensional structure of the 5-HT1F receptor bound to ligands like lasmiditan biorxiv.orgnih.govbiorxiv.orgrcsb.org.
These structural studies provide atomic-level details of the ligand-receptor interactions, illustrating how specific functional groups of the ligand interact with residues in the binding pocket. This information is invaluable for understanding the molecular basis of affinity and selectivity. For example, structural comparisons between the lasmiditan-bound 5-HT1F receptor and other 5-HT1 receptor subtypes have revealed differences in the extended binding pocket (EBP) that contribute to lasmiditan's high selectivity for 5-HT1F biorxiv.orgnih.gov.
The insights gained from such structural studies can be used to inform and validate computational models, including QSAR models. By understanding the key interactions and conformational changes involved in receptor binding and activation, computational models can be developed or refined to predict the activity of novel compounds based on their chemical structure. This can help prioritize the synthesis and testing of analogs with a higher probability of possessing desired pharmacological properties, thus accelerating the drug discovery process. While direct QSAR data for LY 302148 was not prominent, the principles of understanding ligand-receptor interactions through structural and computational means are fundamental to modern SAR studies in this area.
Exploration of Novel Molecular Targets and Therapeutic Applications for Ly 302148
Investigation of Unforeseen Receptor or Pathway Modulations
While LY 302148 is characterized by its high affinity for the 5-HT1F receptor, its interaction with the broader serotonin (B10506) receptor family and other signaling pathways is an area of ongoing investigation. The primary mechanism of action is centered on the inhibition of neurogenic inflammation in the dura mater, a key process in the pathophysiology of migraine. This is achieved by activating 5-HT1F receptors on trigeminal ganglion neurons, which in turn is thought to reduce the release of calcitonin gene-related peptide (CGRP), a potent vasodilator and pain mediator.
Current research has not extensively documented significant unforeseen receptor or pathway modulations for LY 302148. Its development alongside other selective 5-HT1F agonists was part of a focused effort to create anti-migraine therapies devoid of the vasoconstrictive effects associated with triptans, which act on 5-HT1B/1D receptors. The high selectivity for the 5-HT1F receptor was a key design feature to minimize off-target effects. However, the complexity of serotonin signaling pathways allows for the possibility of subtle modulations that may not have been fully characterized in initial preclinical screens. Further investigation into downstream signaling cascades following 5-HT1F receptor activation by LY 302148 could reveal novel pathway interactions.
Discovery of Off-Target Interactions and Their Biological Significance
Detailed public data on the comprehensive off-target binding profile of LY 302148 is limited. However, insights can be gleaned from related compounds. For instance, LY-344864, another selective 5-HT1F receptor agonist, has been shown to have some affinity for other serotonin receptor subtypes, such as 5-HT1A and 5-HT1D, albeit at much lower levels than for 5-HT1F. It is plausible that LY 302148 possesses a similar, though perhaps distinct, off-target profile.
Any potential interaction with other 5-HT receptors, even at lower affinities, could have biological significance. For example, weak agonism at 5-HT1A receptors could contribute to anxiolytic or antidepressant effects, while interaction with 5-HT1D receptors might have subtle vascular effects not initially anticipated. The biological significance of such potential off-target interactions would depend on the concentration of the compound achieved in specific tissues and the physiological context. Without a publicly available, comprehensive selectivity panel for LY 302148, the full spectrum of its off-target interactions remains speculative.
Table 1: Hypothetical Off-Target Binding Profile for LY 302148 Based on Related Compounds
| Receptor Subtype | Potential Interaction | Possible Biological Significance |
|---|---|---|
| 5-HT1A | Weak Agonism | Anxiolytic or antidepressant effects |
| 5-HT1D | Weak Agonism | Minor vascular modulation |
| Adrenergic Receptors | Low Affinity Binding | Potential for cardiovascular or autonomic effects at high concentrations |
Hypothesis Generation for Expanded Therapeutic Utility Based on Preclinical Findings
The primary preclinical findings for LY 302148 are rooted in its ability to inhibit dural plasma protein extravasation, a preclinical marker for migraine. eurofinsdiscovery.com Based on this mechanism, hypotheses for expanded therapeutic utility can be generated for other conditions where neurogenic inflammation plays a role.
One such area is trigeminal neuralgia, a chronic pain condition affecting the trigeminal nerve. Given that LY 302148 acts on the trigeminal system to reduce inflammatory responses, it could potentially alleviate the severe facial pain associated with this disorder. Another possibility is in the management of other primary headache disorders that share pathophysiological mechanisms with migraine, such as cluster headaches.
Furthermore, the role of the 5-HT1F receptor in other neurological and psychiatric conditions is an emerging area of research. For example, modulation of serotonin signaling is a cornerstone of treatment for anxiety and depression. While LY 302148 is highly selective, its targeted action within the central nervous system could form the basis for investigating its utility in specific subtypes of these disorders where 5-HT1F receptor dysfunction may be implicated.
Preclinical Proof-of-Concept Studies in Novel Disease Areas
The main body of preclinical proof-of-concept for LY 302148 is in the context of migraine. Studies in animal models have demonstrated its efficacy in inhibiting neurogenic dural inflammation. In a notable study, the potency of several 5-HT1F receptor agonists was compared, showing a clear dose-dependent effect on inhibiting plasma protein extravasation in guinea pigs. eurofinsdiscovery.com
Table 2: Comparative Potency of 5-HT1F Receptor Agonists in a Preclinical Migraine Model
| Compound | Relative Potency in Inhibiting Dural Plasma Protein Extravasation |
|---|---|
| LY334370 | Most Potent |
| Naratriptan | High Potency |
| LY 302148 | Moderate Potency |
| LY306258 | Moderate Potency |
| Zolmitriptan | Moderate Potency |
| Dihydroergotamine | Lower Potency |
| Sumatriptan (B127528) | Lower Potency |
This table is a representation of the rank order of potency as described in the cited literature. eurofinsdiscovery.com
To date, there is a lack of published preclinical proof-of-concept studies for LY 302148 in disease areas beyond migraine. The focused development program for this class of compounds has largely centered on providing a non-vasoconstrictive alternative for acute migraine treatment. Further research would be required to explore the hypotheses generated in the previous section and establish preclinical efficacy in models of trigeminal neuralgia, cluster headache, or other neurological disorders.
Methodological and Analytical Approaches in Ly 302148 Research
In Vitro Cell-Based Assay Methodologies
In vitro assays provide a controlled environment to study the direct interaction of LY 302148 with its molecular target and the subsequent cellular response. These cell-based systems are fundamental for determining potency, efficacy, and the signaling pathways engaged by the compound.
Functional assays are designed to measure the physiological response of a cell upon receptor activation. For G-protein coupled receptors (GPCRs) like the 5-HT₁F receptor, these assays typically measure events early in the signal transduction cascade.
The [³⁵S]GTPγS binding assay is a primary functional assay used to quantify G-protein activation following agonist binding. The binding of an agonist such as LY 302148 to the 5-HT₁F receptor prompts the associated Gα subunit of the G-protein to release guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP), initiating downstream signaling. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit and accumulates. The amount of radioactivity incorporated is proportional to the level of G-protein activation. This method allows for the determination of a compound's potency (EC₅₀) and efficacy (Eₘₐₓ). In studies characterizing LY 302148, its activity at the human 5-HT₁F receptor was quantified using this assay, demonstrating its utility in defining the compound's agonist properties.
| Compound | Assay Target | Assay Type | Result (EC₅₀) |
| LY 302148 | Human 5-HT₁F Receptor | [³⁵S]GTPγS Binding Assay | 5.23 nM |
Calcium mobilization assays represent another critical class of functional assays for GPCRs. The 5-HT₁F receptor, like many GPCRs, can couple to signaling pathways that result in the release of calcium (Ca²⁺) from intracellular stores, such as the endoplasmic reticulum. This transient increase in intracellular Ca²⁺ concentration is a key second messenger signal. The assay typically involves pre-loading cells expressing the receptor with a calcium-sensitive fluorescent dye. Upon receptor activation by an agonist, the resulting calcium flux causes a change in the dye's fluorescence intensity, which can be measured in real-time. This method is highly adaptable for high-throughput screening and is used to characterize the functional response of agonists and antagonists. researchgate.net
Reporter gene assays are employed to measure the downstream consequences of receptor activation, specifically the modulation of gene transcription. thermofisher.com In this methodology, cells expressing the target receptor are engineered to also contain a reporter gene (e.g., luciferase or β-galactosidase) linked to a specific transcriptional response element. thermofisher.comnih.gov
For many 5-HT receptors that couple to G-proteins, activation leads to a change in intracellular cyclic AMP (cAMP) levels. This change influences the activity of transcription factors that bind to the cAMP Response Element (CRE). nih.govnih.gov In a CRE-luciferase reporter assay, activation of the 5-HT₁F receptor by LY 302148 would modulate cAMP levels, leading to the expression of the luciferase enzyme. nih.govnih.gov The subsequent addition of a substrate for luciferase results in a luminescent signal that is proportional to the level of receptor activation. thermofisher.com Studies have shown that the CRE-luciferase system is a sensitive and reliable method for detecting the activity of G protein-coupled 5-HT receptors. nih.govnih.gov
High-throughput screening (HTS) is a drug discovery process that utilizes automation to rapidly assess large numbers of chemical compounds for a specific biological activity. researchgate.net For identifying and characterizing ligands for GPCRs like the 5-HT₁F receptor, cell-based functional assays are commonly adapted for HTS. researchgate.net
Calcium mobilization assays are particularly well-suited for HTS due to their rapid, robust, and easily detectable fluorescent signal. In a typical HTS campaign to find 5-HT₁F receptor agonists, a large and diverse library of small molecules would be screened against cells stably expressing the receptor. The identification of "hits," or active compounds, would be based on their ability to elicit a calcium response, which is then further studied and confirmed in secondary assays. researchgate.net
Advanced Animal Model Development and Application
Animal models are indispensable for evaluating the physiological effects of a compound in a complex, living system. They are used to study a drug's efficacy in disease-relevant contexts and to determine its pharmacodynamic properties.
To test the therapeutic potential of LY 302148, particularly for conditions like migraine, researchers utilize specific, induced disease models. A widely accepted model for migraine research is the neurogenic dural inflammation model . nih.gov This model is based on the theory that migraine pain may stem from the release of pro-inflammatory neuropeptides from trigeminal nerve fibers that innervate the dura mater, leading to plasma protein extravasation (PPE) and inflammation. nih.govresearchgate.net In this model, the trigeminal ganglion is electrically or chemically stimulated to induce PPE, which serves as a quantifiable marker of neurogenic inflammation. nih.gov LY 302148 was tested in this model in guinea pigs, where it was shown to inhibit dural plasma protein extravasation, providing preclinical evidence of its potential efficacy in migraine. nih.gov
Other relevant induced models for assessing compounds like LY 302148 include models of neuropathic and inflammatory pain, which can be created by nerve ligation or injection of inflammatory agents. nih.gov Furthermore, animal models of anxiety, such as the elevated plus-maze, are used to study the behavioral effects of serotonergic compounds. nih.gov
Transgenic animal models, such as those with specific receptors "knocked out," can also be valuable. While not specifically documented for LY 302148, using a 5-HT₁F receptor knockout mouse would allow researchers to confirm that the compound's effects are specifically mediated through this receptor.
Pharmacodynamic (PD) endpoints are measurable physiological or biochemical markers that demonstrate that a drug has reached its target and produced a biological effect. In animal studies of 5-HT₁F agonists for migraine, two key PD endpoints are used.
The first is the inhibition of dural plasma protein extravasation as described in the model above. The ability of LY 302148 to reduce this extravasation serves as a direct PD marker of its effect on neurogenic inflammation. nih.gov
A second critical PD endpoint is the inhibition of c-fos expression in the trigeminal nucleus caudalis (TNC) . The TNC is a key region in the brainstem that processes pain signals from the trigeminovascular system. d-nb.infonih.gov Activation of this system, for instance by applying an irritant like capsaicin, leads to an increase in the expression of the protein c-fos, which is a marker of neuronal activation. d-nb.infonih.gov Preclinical studies on selective 5-HT₁F agonists have demonstrated that these compounds can significantly reduce the expression of c-fos in the TNC, indicating an inhibition of pain signal transmission at a central level. d-nb.infonih.gov This provides strong evidence of the compound's target engagement and pharmacodynamic effect within the central nervous system. d-nb.infonih.gov
| Compound Class | Animal Model | Pharmacodynamic Endpoint | Outcome |
| 5-HT₁F Receptor Agonists | Neurogenic Dural Inflammation (Guinea Pig) | Inhibition of Dural Plasma Protein Extravasation | Compounds inhibit extravasation, demonstrating anti-inflammatory effect. nih.gov |
| 5-HT₁F Receptor Agonists | Capsaicin-Induced Neuronal Activation (Rat) | Inhibition of c-fos expression in Trigeminal Nucleus Caudalis | Compounds decrease c-fos, indicating inhibition of central pain signaling. nih.gov |
Molecular and Biochemical Analysis Techniques
The investigation of LY302148's effects at the molecular level relies on a suite of well-established biochemical assays. These techniques are crucial for detailing the compound's impact on gene and protein expression and for quantifying its interaction with its intended targets, CDK4 and CDK6.
To comprehend the molecular consequences of CDK4/6 inhibition by this compound, researchers typically assess changes in the expression of genes and proteins that are critical for cell cycle progression.
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a sensitive method used to measure changes in messenger RNA (mRNA) levels of specific genes. In the context of this compound research, RT-qPCR would be employed to quantify the expression of genes downstream of the CDK4/6 pathway. A primary target for this analysis is the retinoblastoma (Rb) protein, a key tumor suppressor. Inhibition of CDK4/6 by this compound is expected to prevent the phosphorylation of Rb, thereby keeping it in an active, hypophosphorylated state where it binds to the E2F transcription factor. This sequestration of E2F prevents the transcription of E2F target genes that are essential for the G1 to S phase transition of the cell cycle. Therefore, RT-qPCR would be used to measure the mRNA levels of E2F-responsive genes to confirm the downstream effects of this compound.
Western Blot analysis is an indispensable technique for detecting and quantifying specific proteins in a sample. In studies involving CDK4/6 inhibitors, Western blotting is critical for examining the phosphorylation status of the Rb protein. nih.govembopress.orgcellsignal.com Treatment of cancer cell lines with a CDK4/6 inhibitor is expected to lead to a decrease in the levels of phosphorylated Rb (pRb). nih.govembopress.org Western blot analysis, using antibodies specific to various phosphorylated sites on Rb, provides direct evidence of the inhibitor's on-target activity. nih.govembopress.orgcellsignal.com Furthermore, this technique can be used to assess the expression levels of other key cell cycle proteins, such as cyclin D1, CDK4, and CDK6, to understand potential feedback mechanisms or resistance pathways. nih.gov
Immunohistochemistry (IHC) allows for the visualization of protein expression and localization within the context of tissue architecture. In preclinical studies, IHC is used on tumor xenograft models treated with CDK4/6 inhibitors to assess the in vivo effects on pRb levels and other proliferation markers like Ki-67. A reduction in the staining intensity for pRb and Ki-67 in treated tumors compared to controls would provide strong evidence of the compound's anti-proliferative activity in a living organism.
A summary of the typical findings from these analyses for a selective CDK4/6 inhibitor is presented in the table below.
| Technique | Analyte | Expected Outcome with CDK4/6 Inhibition | Reference |
| RT-qPCR | E2F Target Gene mRNA | Decrease | nih.gov |
| Western Blot | Phosphorylated Rb (pRb) | Decrease | nih.govembopress.orgcellsignal.com |
| Western Blot | Total Rb | No significant change | nih.gov |
| Western Blot | Cyclin D1, CDK4/6 | Variable, potential for feedback changes | nih.gov |
| Immunohistochemistry | Phosphorylated Rb (pRb) in tumors | Decrease in staining intensity | N/A |
| Immunohistochemistry | Ki-67 in tumors | Decrease in staining intensity | N/A |
Determining whether a drug candidate effectively engages its target in a cellular or in vivo setting is a critical step in preclinical development. Receptor occupancy assays provide a quantitative measure of the interaction between a drug and its target.
Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct target engagement in intact cells and tissues. nih.govengineerbiology.orgresearchgate.netnih.govresearchgate.net The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein. nih.govengineerbiology.orgresearchgate.netnih.govresearchgate.net When a compound like this compound binds to CDK4 and CDK6, it is expected to increase the thermal stability of these proteins. In a typical CETSA experiment, cells are treated with the compound, heated to various temperatures, and then lysed. The amount of soluble, non-denatured target protein remaining at each temperature is then quantified, often by Western blotting. nih.govengineerbiology.org A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. nih.govengineerbiology.orgresearchgate.netnih.govresearchgate.net
Other methodologies to assess target engagement can include sophisticated techniques like photoaffinity labeling or the use of fluorescently tagged inhibitors in competition binding assays. These studies are essential to correlate the concentration of the drug with the extent of target inhibition and the ultimate pharmacological effect.
Bioanalytical Methodologies for Preclinical Sample Analysis
To understand the pharmacokinetic properties of this compound, robust and sensitive bioanalytical methods are required to quantify the compound's concentration in various biological matrices, such as plasma, serum, and tissue homogenates. goprolytix.comnih.govproventainternational.com These measurements are fundamental for determining key pharmacokinetic parameters. nih.govproventainternational.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecule drugs in biological samples due to its high sensitivity, specificity, and wide dynamic range. mdpi.comnih.govnih.govresearchgate.netjapsonline.com A typical LC-MS/MS method for a compound like this compound would involve sample preparation, chromatographic separation, and mass spectrometric detection.
Sample Preparation: This step is crucial to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, or solid-phase extraction. mdpi.com
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from other components in the extracted sample. A reversed-phase C18 column is often employed for this purpose. nih.gov
Mass Spectrometric Detection: The separated analyte is then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. japsonline.com This allows for highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions for the analyte and an internal standard. japsonline.com
The development of such an assay requires careful optimization of various parameters, including the selection of appropriate MRM transitions, mobile phase composition, and chromatographic gradient. The method must then be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, and stability.
The table below summarizes key parameters of a typical validated LC-MS/MS method for a small molecule drug in a preclinical setting.
| Parameter | Description | Typical Acceptance Criteria |
| Linearity | The range of concentrations over which the assay is accurate and precise. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the measured concentration to the true concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification) |
| Precision | The degree of scatter between a series of measurements. | Coefficient of variation (CV) ≤15% (≤20% at the Lower Limit of Quantification) |
| Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |
| Stability | The chemical stability of the analyte in the biological matrix under different storage and processing conditions. | Analyte concentration should be within ±15% of the initial concentration. |
These bioanalytical methods are indispensable for conducting pharmacokinetic studies that inform the relationship between the administered dose of this compound and its resulting concentration profile over time in preclinical models. researchgate.netnih.gov This information, in conjunction with the pharmacodynamic data obtained from molecular and biochemical analyses, provides a comprehensive understanding of the compound's preclinical profile. nih.govresearchgate.netnih.govresearchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
